o-Phosphohomoserine

Description

O-phospho-L-homoserine is the L-enantiomer of O-phosphohomoserine. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an O-phosphonato-L-homoserine(2-).

Structure

3D Structure

Properties

IUPAC Name |

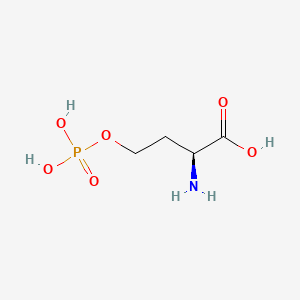

(2S)-2-amino-4-phosphonooxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P/c5-3(4(6)7)1-2-11-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDNYOANAXWZHG-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COP(=O)(O)O)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962276 |

Source

|

| Record name | O-Phosphonohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | O-Phosphohomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4210-66-6 |

Source

|

| Record name | O-Phosphono-L-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4210-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Phosphohomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Phosphonohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Phosphohomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

o-Phosphohomoserine biosynthesis pathway in bacteria and plants.

Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Scientists Focus: Comparative biochemistry, enzymatic kinetics, and experimental validation of the O-phosphohomoserine (OPHS) node in E. coli, C. glutamicum, and Plants.

Executive Summary: The Metabolic Switchboard

O-Phosphohomoserine (OPHS) represents a critical high-energy intermediate in the aspartate-derived amino acid family. Unlike its metabolic cousins, O-succinylhomoserine (OSHS) and O-acetylhomoserine (OAHS), OPHS serves as a universal precursor for L-Threonine across bacteria and plants. However, its role in L-Methionine biosynthesis reveals a sharp phylogenetic divergence:

-

Plants: OPHS is the obligate precursor for both Threonine and Methionine (via transsulfuration).[1]

-

Enteric Bacteria (E. coli): OPHS is exclusively channeled to Threonine; Methionine is derived from OSHS.

-

Actinobacteria (Streptomyces): Recent discoveries (2024) identify a direct OPHS

Homocysteine route via the metM gene product, bypassing canonical transsulfuration.

This guide details the enzymatic architecture of this pathway, focusing on the gatekeeper enzyme Homoserine Kinase (HSK) , and provides a validated protocol for kinetic characterization.

The Metabolic Architecture

The biosynthesis of OPHS begins with the phosphorylation of L-homoserine. This step is thermodynamically irreversible and commits carbon flux toward the phosphorylated branch, away from the acyl-homoserine branches (succinyl/acetyl) used for methionine in many bacteria.

Pathway Visualization

The following diagram illustrates the divergence between plant and bacterial systems. Note the central role of Homoserine Kinase (HSK).

Figure 1: The OPHS Divergence. Red nodes/arrows indicate the OPHS-specific flux. Dashed lines indicate organism-specific variations.

Enzymology of Homoserine Kinase (HSK)[2][3][4]

The enzyme Homoserine Kinase (EC 2.7.1.39) , encoded by thrB in E. coli and C. glutamicum, acts as the committed step for threonine biosynthesis.

Reaction Mechanism

HSK catalyzes the ATP-dependent phosphorylation of the hydroxyl group of L-homoserine:

-

Kinetics: The reaction typically follows an ordered Bi-Bi mechanism . ATP binds first to induce a conformational change that creates the binding pocket for L-homoserine.

-

Substrate Inhibition: High concentrations of L-homoserine can lead to uncompetitive inhibition in certain bacterial species, likely by binding to the enzyme-ADP complex.

Regulation and Feedback

The regulation of HSK is a primary target for metabolic engineering.

-

Competitive Inhibition: L-Threonine acts as a competitive inhibitor against L-homoserine.[2][3] This is the primary feedback loop. As threonine levels rise, HSK activity is throttled, preventing wasteful accumulation of OPHS.

-

Structural Basis: In C. glutamicum, threonine mimics homoserine but lacks the hydroxyl group necessary for phosphorylation, effectively jamming the active site without undergoing catalysis.

Experimental Protocol: Coupled Enzyme Assay

To quantify HSK activity, direct measurement of OPHS is difficult due to its instability and lack of chromophores. The industry standard is the Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay , which links ADP production to NADH oxidation.

Principle

-

HSK Step: Homoserine + ATP

OPHS + ADP -

PK Step: ADP + PEP

ATP + Pyruvate[4][5] -

LDH Step: Pyruvate + NADH + H

Readout: Decrease in absorbance at 340 nm (oxidation of NADH).[4][5][6] Stoichiometry is 1:1 (1 mole NADH oxidized = 1 mole OPHS formed).

Reagents & Setup

| Reagent | Stock Conc. | Final Conc. | Role |

| HEPES (pH 7.6) | 1.0 M | 100 mM | Buffer |

| KCl | 2.0 M | 100 mM | Ionic strength |

| MgCl | 1.0 M | 10 mM | Cofactor for ATP |

| ATP | 100 mM | 5 mM | Phosphate donor |

| NADH | 10 mM | 0.2 mM | Chromophore |

| PEP | 100 mM | 1.0 mM | ATP regeneration |

| PK/LDH Mix | -- | 5 U each | Coupling enzymes |

| L-Homoserine | 100 mM | 0-10 mM | Substrate (Variable) |

Workflow Visualization

Figure 2: The PK/LDH Coupled Assay Logic. This system ensures ATP regeneration, maintaining steady-state kinetics.

Step-by-Step Protocol

-

Blank Preparation: Prepare a master mix containing all reagents except L-homoserine. This controls for background ATPase activity or NADH oxidation.[7]

-

Equilibration: Incubate the spectrophotometer cuvette at 25°C (or 30°C for C. glutamicum enzymes) for 5 minutes.

-

Baseline: Monitor

for 1 minute to ensure stability. -

Initiation: Add L-homoserine to start the reaction. Mix by inversion immediately.

-

Measurement: Record

for 3–5 minutes. Select the linear portion of the slope. -

Calculation:

-

= 6.22 mM

- = path length (1 cm)

-

= 6.22 mM

Bioengineering & Applications

The "Methionine Fork" in Drug Development

Because mammals lack the aspartate pathway (methionine and threonine are essential amino acids), enzymes like HSK and Threonine Synthase are high-value targets for herbicide development and antimicrobial agents .

-

Targeting Strategy: An inhibitor of HSK would starve the plant/bacteria of threonine.

-

Screening: The coupled assay described above is suitable for High-Throughput Screening (HTS) of small molecule libraries.

Metabolic Engineering for Amino Acid Production

In industrial biotechnology (e.g., C. glutamicum fermentation), the goal is often to maximize Threonine or Methionine yield.

-

To maximize Threonine: Overexpress thrB (HSK) and introduce point mutations (e.g., G378E in HSD) to desensitize the pathway to feedback inhibition.

-

To maximize Methionine (in bacteria): The native HSK pathway competes with the methionine branch. Engineers often downregulate HSK to force flux toward O-succinylhomoserine. However, recent work in Streptomyces has identified MetM , an enzyme that converts OPHS directly to homocysteine [1].[8][9] This offers a novel route to engineer methionine production in organisms lacking the succinyl-CoA machinery.

References

-

Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Source: PubMed / ResearchGate (2024) Significance: Identifies the MetM enzyme, linking OPHS directly to methionine in Streptomyces, bridging the gap between plant and bacterial pathways.

-

Homoserine kinase of Escherichia coli: kinetic mechanism and inhibition by L-aspartate semialdehyde. Source: Journal of Biological Chemistry Significance:[10] Establishes the ordered Bi-Bi mechanism and kinetic constants (

) for HSK. -

The specific features of methionine biosynthesis and metabolism in plants. Source: PNAS Significance:[11] Authoritative review on the plant-specific transsulfuration pathway utilizing OPHS.

-

An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Kinase Kinetics. Source: Bio-protocol / NIH Significance: Provides the foundational methodology for the PK/LDH coupled assay used to validate HSK activity.

Sources

- 1. pnas.org [pnas.org]

- 2. Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homoserine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lab.rockefeller.edu [lab.rockefeller.edu]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

The specific role of o-Phosphohomoserine in the threonine biosynthetic pathway.

A Technical Guide to Metabolic Architecture, Enzymology, and Experimental Validation

Executive Summary

O-Phosphohomoserine (OPHS) serves as the obligate, high-energy intermediate in the biosynthesis of threonine from aspartate. In the metabolic architecture of plants and bacteria, OPHS represents a critical metabolic fulcrum : it is the branch point where carbon flux diverges between threonine synthesis (via Threonine Synthase) and methionine synthesis (via Cystathionine

This guide dissects the role of OPHS, detailing the PLP-dependent mechanism of its conversion, its allosteric regulation, and validated protocols for its experimental assay. For drug development professionals, this pathway presents a high-value target, as the OPHS-utilizing enzymes are absent in mammals, offering a route for selective antibiotic and herbicide development.

The Metabolic Architecture: OPHS as a Branch Point

In the aspartate family of amino acids, the pathway flows linearly from aspartate to homoserine. Here, the pathway bifurcates based on the organism's evolutionary lineage. Understanding this distinction is vital for target selection in antimicrobial research.

-

Bacteria (e.g., E. coli) & Plants: Homoserine is phosphorylated to O-Phosphohomoserine (OPHS) . This activated intermediate is then partitioned between Threonine and Methionine.

-

Fungi & Yeast: Homoserine is acetylated to O-Acetylhomoserine , which serves as the branch point.[1][2]

Therefore, inhibitors designed against OPHS-utilizing enzymes (Threonine Synthase) are specific to bacterial and plant systems, sparing fungal hosts and mammalian cells (which lack the pathway entirely).

Pathway Visualization

The following diagram illustrates the position of OPHS as the divergent node in bacteria and plants.

Figure 1: The OPHS Branch Point. OPHS is synthesized by Homoserine Kinase and consumed by Threonine Synthase (generating Threonine) or Cystathionine

Mechanistic Enzymology

The conversion of OPHS to Threonine is catalyzed by Threonine Synthase (ThrC) (EC 4.2.3.1).[3] This reaction is chemically complex because it involves the replacement of a phosphate group (at the

The Role of Pyridoxal Phosphate (PLP)

ThrC is a PLP-dependent enzyme.[4] The phosphate group on OPHS acts as a leaving group, which is unusual for biological systems without ATP coupling, but the high energy of the PLP-substrate complex facilitates this.

Mechanism Steps:

-

Transimination: OPHS binds to the enzyme; the amine group of OPHS displaces the active site lysine to form an external aldimine with PLP.

-

-Proton Abstraction: A base in the active site removes the

-

-Elimination: The phosphate group is eliminated, generating a

-

-Addition: Water attacks the

-

Reprotonation & Release: The intermediate is reprotonated, and the product (Threonine) is released, regenerating the PLP-enzyme complex.

Regulation: The SAM Switch (Plant Specific)

In plants, Threonine Synthase is allosterically activated by S-Adenosylmethionine (SAM) .[4]

-

Logic: SAM is a product of the Methionine pathway.[4] High levels of SAM indicate that the cell has sufficient Methionine.

-

Effect: SAM binds to ThrC, inducing a conformational change that increases the enzyme's affinity for OPHS by nearly 100-fold. This diverts the OPHS flux away from Methionine synthesis and toward Threonine synthesis, balancing the amino acid pools.

Experimental Workflow: Validating ThrC Activity

To study OPHS metabolism or screen for inhibitors of Threonine Synthase, researchers require a robust assay. Because the reaction releases inorganic phosphate (Pi), a colorimetric Malachite Green Assay is the gold standard for high-throughput screening.

Protocol: Malachite Green Phosphate Release Assay

Objective: Quantify the conversion of OPHS to Threonine by measuring liberated Pi.

Reagents:

-

Substrate: O-Phosphohomoserine (Commercial or enzymatically synthesized via ThrB).

-

Enzyme: Purified Recombinant Threonine Synthase (ThrC).

-

Detection: Malachite Green Reagent (Acidified Ammonium Molybdate + Malachite Green).

Workflow Visualization:

Figure 2: Malachite Green Assay Workflow. A discontinuous assay protocol for monitoring Threonine Synthase activity.

Critical Technical Notes (Self-Validation):

-

Phosphate Contamination: All glassware must be acid-washed. Commercial OPHS often contains free phosphate; run a "No Enzyme" blank to subtract background signal.

-

Linearity: The Malachite Green signal saturates quickly. Ensure Pi concentration remains between 2–50 µM. Dilute samples if necessary.

-

PLP Interference: High concentrations of PLP can absorb at similar wavelengths. Ensure the blank contains the same PLP concentration as the sample.

Quantitative Data: Kinetic Parameters

When characterizing Threonine Synthase from E. coli versus A. thaliana (Plant), distinct kinetic profiles are observed due to the SAM activation requirement in plants.

| Parameter | E. coli ThrC | A. thaliana ThrC (No SAM) | A. thaliana ThrC (+ SAM) |

| Km (OPHS) | ~0.3 mM | > 2.0 mM | ~0.05 mM |

| kcat (s⁻¹) | ~4.0 | Low | High |

| Regulation | Constitutive / Weak Feedback | Inactive State | Activated (40-fold increase) |

| Mechanism | Direct PLP catalysis | Allosteric gating | Allosteric gating |

Note: Data represents consensus values from kinetic characterization studies (see References).

Therapeutic & Industrial Implications

Antibiotic Discovery

Since humans lack the aspartate pathway (Threonine is an essential amino acid), inhibitors of Homoserine Kinase (ThrB) or Threonine Synthase (ThrC) are attractive antibiotic targets.

-

Strategy: A transition-state analog mimicking the

-unsaturated intermediate of the ThrC reaction can lock the enzyme. -

Selectivity: High selectivity is assured as no homologous human enzymes exist.

Industrial Fermentation

In the production of L-Threonine for animal feed (a multi-billion dollar market):

-

Strain Engineering: Industrial E. coli strains are engineered to overexpress thrB and thrC.

-

Debottlenecking: The supply of OPHS is often the rate-limiting step. Enhancing Homoserine Kinase activity and removing feedback inhibition by threonine is a standard yield-optimization strategy.

References

-

Cohen, G. N., & Saint-Girons, I. (1987). Biosynthesis of threonine, lysine, and methionine.[5] Escherichia coli and Salmonella typhimurium: Cellular and Molecular Biology.

-

Laber, B., et al. (1994). Mechanism of the reaction catalyzed by threonine synthase from Escherichia coli. Biochemistry, 33(11), 3413–3423.

-

Curien, G., et al. (1998). Allosteric activation of Arabidopsis threonine synthase by S-adenosylmethionine.[4] Biochemistry, 37(36), 12868–12875.

-

Kaplan, M. M., & Flavin, M. (1966).

-Synthase of Salmonella: Mechanism of the Reaction. Journal of Biological Chemistry, 241, 5781-5789. -

Sigma-Aldrich Technical Bulletin. (2023). Malachite Green Phosphate Assay Kit Protocol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]

- 3. Threonine synthase - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of threonine synthase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Investigating o-Phosphohomoserine's involvement in methionine biosynthesis in prokaryotes.

This technical guide details the investigation of O-phosphohomoserine (OPHS) as a non-canonical but critical intermediate in prokaryotic methionine biosynthesis. While traditionally associated with plants and specific archaea, recent discoveries (including the MetM/MetO pathway in Streptomyces) have elevated OPHS as a high-value target for antimicrobial development and metabolic engineering.

Executive Summary

In the canonical bacterial landscape, methionine biosynthesis proceeds via succinylated (OSHS) or acetylated (OAHS) homoserine intermediates.[1] However, a distinct subset of prokaryotes—including Streptomyces species, Pseudomonas (under specific conditions), and various Archaea—utilize O-phosphohomoserine (OPHS) . This pathway represents a unique metabolic divergence where the fate of OPHS acts as a critical "switch" between Threonine and Methionine biosynthesis. This guide provides the mechanistic grounding and experimental protocols required to characterize, assay, and target this pathway.

Part 1: The Mechanistic Landscape

The Metabolic Fork: Threonine vs. Methionine

In OPHS-utilizing prokaryotes, Homoserine Kinase (HSK) phosphorylates homoserine to generate OPHS.[2] This molecule sits at a high-stakes competitive branch point:

-

Threonine Synthesis: Threonine Synthase (TS) converts OPHS to L-threonine and phosphate.[3]

-

Methionine Synthesis:

-

The Archaeal/Plant Route: Cystathionine

-synthase (CGS) condenses OPHS with cysteine to form cystathionine (Transsulfuration).[4][5][6] -

The Bacterial "MetM" Route (Novel): The recently identified MetM enzyme hijacks OPHS and, using a sulfur-carrier protein (MetO ), converts it directly to homocysteine (Direct Sulfhydrylation).

-

Why This Matters for Drug Development

Mammals lack the methionine biosynthetic machinery entirely. Most characterized pathogens use the O-succinyl/acetyl routes. Pathogens utilizing the OPHS route (e.g., specific Streptomyces, opportunistic Pseudomonas strains, or emerging archaeal pathogens) present a unique target: Homoserine Kinase and MetM . Inhibiting HSK starves the cell of both Threonine and Methionine, a dual-action lethality not found in the canonical pathway.

Pathway Visualization

The following diagram illustrates the competitive divergence at OPHS.

Caption: The OPHS Branch Point. HSK generates OPHS, which is competitively consumed by TS (Threonine) or MetM/CGS (Methionine).[2]

Part 2: Experimental Characterization

Protocol A: Validating Homoserine Kinase (HSK) Activity

HSK is the "gatekeeper" enzyme. To study this pathway, you must first validate the production of OPHS.

Principle: This is a coupled spectrophotometric assay. HSK transfers a phosphate from ATP to Homoserine, producing ADP. Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) regenerate ATP and consume NADH. The rate of NADH oxidation (decrease in A340) is directly proportional to HSK activity.

Reagents:

-

Buffer: 100 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 100 mM KCl.

-

Substrates: 10 mM L-Homoserine, 5 mM ATP.

-

Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 U/mL Pyruvate Kinase, 5 U/mL Lactate Dehydrogenase.

-

Enzyme: Purified recombinant HSK (approx. 1-5 µg).

Step-by-Step Workflow:

-

Blanking: Prepare a "No Substrate" control containing all reagents except L-Homoserine. This accounts for background ATPase activity.

-

Equilibration: Incubate the reaction mix (minus HSK) at 37°C for 5 minutes. Monitor A340 to ensure a stable baseline.

-

Initiation: Add purified HSK to initiate the reaction.

-

Measurement: Monitor A340 continuously for 10 minutes.

-

Self-Validation:

-

Positive Control: Add 1 mM ADP to a separate cuvette to verify the PK/LDH system is active.

-

Specificity Check: Add 1 mM L-Threonine. HSK should not phosphorylate Threonine; if activity is observed, the enzyme prep is contaminated or non-specific.

-

Protocol B: Characterizing the MetM (Direct Sulfhydrylation) Activity

If your target organism uses the novel MetM pathway (e.g., Streptomyces), you cannot use standard cystathionine detection methods. You must detect the formation of Homocysteine directly.

Principle:

MetM catalyzes the

Reagents:

-

Substrate: 1 mM O-Phosphohomoserine (commercially available or enzymatically synthesized via Protocol A).

-

Sulfur Donor: 10 µM Purified MetO protein (pre-incubated with Na₂S and ATP to generate the thiocarboxylate form).

-

Detection: DTNB (Ellman's Reagent).

Step-by-Step Workflow:

-

Reaction Setup: Mix 50 mM Tris-HCl (pH 8.0), 1 mM OPHS, and 10 µM MetO-SH.

-

Initiation: Add 1 µM purified MetM. Incubate at 30°C for 30 mins.

-

Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

-

Detection: Neutralize supernatant and add 1 mM DTNB. Measure absorbance at 412 nm.

-

Data Interpretation: An increase in A412 indicates free thiol production (Homocysteine).

-

Critical Note: MetO-SH itself has a thiol. You must subtract the baseline absorbance of the MetO-SH control. The release of Homocysteine will result in a stoichiometric increase above the carrier baseline.

-

Part 3: Quantitative Data Summary

The following table summarizes kinetic parameters for key enzymes in the prokaryotic OPHS pathway, derived from Streptomyces and Methanococcus models.

| Enzyme | Substrate | Inhibitors | Biological Role | ||

| Homoserine Kinase (HSK) | L-Homoserine | 50 - 200 | 15 - 40 | L-Threonine (Feedback) | Generates OPHS branch point. |

| Threonine Synthase (TS) | OPHS | 10 - 30 | 5 - 10 | SAM (Activator in plants) | Competes for OPHS to make Thr. |

| MetM (Synthase) | OPHS | ~150 | 2 - 5 | Unknown | Converts OPHS to Homocysteine. |

| Cystathionine | OPHS | 200 - 500 | 10 - 25 | Propargylglycine | Transsulfuration (Archaea). |

Note:

Part 4: Logical Workflow for Pathway Identification

When investigating a new prokaryote, use this logic tree to determine if the OPHS pathway is active.

Caption: Decision matrix for identifying OPHS-dependent methionine biosynthesis.

References

-

Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Source: PubMed / NIH (2024) URL:[Link] Significance: Identifies the MetM/MetO pathway in Streptomyces, establishing the direct conversion of OPHS to homocysteine in bacteria.

-

The specific features of methionine biosynthesis and metabolism in plants. Source: PNAS / PubMed Central URL:[Link] Significance: Defines the canonical plant OPHS pathway and Cystathionine

-synthase mechanisms, serving as the comparative baseline for prokaryotic studies. -

Methionine and threonine synthesis are limited by homoserine availability and not the activity of homoserine kinase. Source:[2] Plant Physiology / PubMed URL:[Link] Significance: Provides kinetic data on the competition between Threonine Synthase and Methionine synthesis for the OPHS substrate.

-

Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase. Source: PubMed URL:[7][Link] Significance: Details the coupled enzyme assay protocols for OPHS-utilizing enzymes.

-

Cystathionine gamma-synthase and threonine synthase operate in concert to regulate carbon flow towards methionine. Source:[8] Trends in Plant Science URL:[Link] Significance: Explains the regulatory mechanisms at the OPHS branch point.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methionine and threonine synthesis are limited by homoserine availability and not the activity of homoserine kinase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Cystathionine gamma-synthase - Wikipedia [en.wikipedia.org]

- 8. Cystathionine gamma-synthase and threonine synthase operate in concert to regulate carbon flow towards methionine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The natural occurrence and distribution of o-Phosphohomoserine across different organisms.

The Natural Occurrence and Distribution of o-Phosphohomoserine: A Technical Guide

Executive Summary

o-Phosphohomoserine (PHS) is a pivotal, high-energy metabolic intermediate that functions as a "molecular switch" in the aspartate pathway. While historically categorized merely as a threonine precursor in bacteria, recent phylogenomic and biochemical breakthroughs—specifically the 2024 characterization of the metM pathway in Streptomyces—have redefined PHS as a universal hub for sulfur assimilation and amino acid biosynthesis.

This guide dissects the distribution of PHS across biological kingdoms, contrasting the "Plant Paradigm" (where PHS drives both threonine and methionine synthesis) with the "Bacterial Divergence" (where alternative acylated homoserines often dominate). It provides actionable protocols for the extraction and quantification of this labile metabolite, designed for researchers in metabolic engineering and herbicide discovery.

The Biochemistry of o-Phosphohomoserine[1][2]

Chemical Identity: PHS is the phosphate ester of L-homoserine. It is chemically distinct from its metabolic cousins, o-succinylhomoserine (OSHS) and o-acetylhomoserine (OAHS), due to the high phosphoryl transfer potential of the phosphate group.

-

IUPAC Name: (2S)-2-amino-4-(phosphonooxy)butanoic acid

-

Role: An activated substrate for nucleophilic attack, primarily by water (to form threonine) or sulfur (to form cystathionine/homocysteine).

-

Stability: PHS is relatively stable at neutral pH but susceptible to hydrolysis in strong acid or base, necessitating specific extraction protocols (see Section 5).

Phylogenetic Distribution & Metabolic Divergence

The evolutionary distribution of PHS usage reveals a stark dichotomy between the plant kingdom and the bacterial world, with Archaea and Actinobacteria bridging the gap.

A. The Plant Paradigm: The PHS Monopolist

In higher plants (Arabidopsis, Nicotiana, crops), PHS is the sole branch point for two essential amino acids.

-

Threonine Synthesis: Threonine synthase (TS) converts PHS to threonine via a pyridoxal-5'-phosphate (PLP)-dependent mechanism.[1]

-

Methionine Synthesis: Cystathionine

-synthase (CGS) competes for the same PHS pool to produce cystathionine.-

Critical Insight: This competition renders PHS a rate-limiting checkpoint. Overexpression of CGS in plants can deplete PHS, starving the threonine pathway, a vulnerability exploited by specific herbicides.

-

B. The Bacterial Divergence: The Acyl-Switch

Most Proteobacteria (e.g., E. coli, Salmonella) utilize PHS exclusively for threonine synthesis. For methionine, they bypass PHS entirely, acylating homoserine with succinyl-CoA (to OSHS) or acetyl-CoA (to OAHS).

-

Evolutionary Logic: By separating the precursor pools (PHS for Thr, OSHS for Met), these bacteria avoid the kinetic competition found in plants, allowing for independent regulation of the two pathways.

C. The Streptomyces Anomaly (The metM Pathway)

A 2024 breakthrough identified that Streptomyces species (and some Archaea) lack the canonical CGS genes. Instead, they utilize a novel enzyme, MetM , which accepts PHS directly to form homocysteine, using a sulfur-carrier protein (MetO).[2] This places Streptomyces metabolically closer to plants than to E. coli regarding PHS utilization.

Figure 1: Metabolic fate of o-Phosphohomoserine.[2][3] Note the divergence where Plants and Streptomyces use PHS for Methionine, whereas E. coli uses the OSHS bypass.

Enzymology in Depth

Homoserine Kinase (HSK)[4][5]

-

Function: ATP-dependent phosphorylation of L-homoserine.

-

Regulation: In plants, HSK is feedback-inhibited by threonine and methionine, acting as the gatekeeper of the pathway. In E. coli, it is primarily inhibited by threonine.

Threonine Synthase (TS)[3][4][5]

-

Mechanism: TS catalyzes a complex reaction involving the release of inorganic phosphate and the addition of water.

-

Allostery: In plants, TS is allosterically activated by S-adenosylmethionine (SAM).[1] This is a "feed-forward" activation: high SAM levels signal sufficient methionine, pushing PHS toward threonine synthesis to balance the amino acid pool.

Cystathionine -Synthase (CGS)[2][6]

-

Substrate Specificity:

-

Plant CGS: Highly specific for PHS . It has a specialized binding pocket (conserved Lysine residue) that interacts with the phosphate group.

-

Bacterial CGS: Specific for OSHS or OAHS . It lacks the phosphate-binding motif, rendering it unable to utilize PHS efficiently.

-

Experimental Methodologies

Protocol A: Extraction of PHS from Plant/Bacterial Tissue

PHS is a polar, phosphorylated metabolite. Standard lipid extractions (chloroform-rich) will result in its loss. Use this HILIC-compatible extraction.

-

Harvest: Flash-freeze tissue (100 mg) in liquid nitrogen immediately to prevent phosphatase activity.

-

Lysis: Grind tissue to a fine powder.

-

Extraction Solvent: Add 400 µL of Methanol : Isopropanol : Acetic Acid (20:79:1 v/v) .

-

Rationale: The high organic content precipitates proteins (enzymes) while the acetic acid stabilizes the phosphate ester.

-

-

Homogenization: Vortex (30s) and sonicate (10 min) on ice.

-

Clarification: Centrifuge at 13,000 x g for 10 min at 4°C.

-

Supernatant: Collect supernatant. For LC-MS, dilute 1:5 with Acetonitrile to match initial mobile phase conditions.

Protocol B: LC-MS/MS Quantification

Direct detection is preferred over derivatization to maintain structural integrity.

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide or ZIC-pHILIC). PHS retains poorly on C18.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for phosphorylated compounds).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 40% B over 10 minutes.

-

MS Detection (ESI Negative Mode):

-

Precursor Ion: m/z 198.0 ( [M-H]⁻ )

-

Product Ion 1: m/z 79.0 (PO₃⁻) - Quantifier

-

Product Ion 2: m/z 154.0 (Loss of CO₂) - Qualifier

-

Figure 2: Optimized workflow for PHS extraction and quantification.

Industrial & Pharmaceutical Implications

-

Herbicide Development:

-

Targeting Homoserine Kinase in plants is effective because it blocks both Thr and Met synthesis.

-

Targeting Threonine Synthase causes PHS accumulation, which can be toxic or disrupt regulatory signaling.

-

-

Methionine Fermentation:

-

Industrial strains (e.g., C. glutamicum, E. coli) are often engineered. To maximize Methionine yield, the "Plant-like" pathway (using PHS) is often avoided because TS competes for PHS. Instead, engineers reinforce the OSHS/OAHS pathway and delete the TS gene to channel all homoserine toward Methionine.

-

-

Antimicrobial Targets:

-

The MetM enzyme in Streptomyces represents a narrow-spectrum antibiotic target. Inhibiting MetM would starve these specific bacteria of methionine without affecting gut flora (Enterobacteria) that use the OSHS pathway.

-

References

-

Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Source: Applied and Environmental Microbiology (2024).[3] Significance: Identification of the MetM pathway in Streptomyces. URL:[Link]

-

Crystal structure of threonine synthase from Arabidopsis thaliana. Source: Proteins: Structure, Function, and Bioinformatics. Significance: Structural basis of PHS binding and PLP catalysis. URL:[Link]

-

Phytohormone Profiling by Liquid Chromatography Coupled to Mass Spectrometry (LC/MS). Source: Protocols.io (2019). Significance: Basis for the Methanol/Isopropanol extraction protocol adapted for polar metabolites. URL:[Link]

-

In Vivo Analysis of Various Substrates Utilized by Cystathionine γ-Synthase. Source: Molecular Biology and Evolution. Significance: Definitive comparison of CGS specificity (PHS vs OSHS) across kingdoms. URL:[Link]

-

Bacterial methionine biosynthesis. Source: Microbiology (Reading). Significance: Comprehensive review of the diversity of methionine pathways in bacteria. URL:[Link]

Sources

Elucidating the fundamental biochemical properties of o-Phosphohomoserine.

Technical Whitepaper: o-Phosphohomoserine – The Metabolic Bifurcation Nexus

Executive Summary

o-Phosphohomoserine (OPHS) is not merely an intermediate; it is the definitive "metabolic switch" in the aspartate pathway of plants, archaea, and specific bacterial clades. It represents the final common precursor before the pathway bifurcates into two essential amino acid branches: Threonine and Methionine .

For drug development professionals and metabolic engineers, OPHS holds critical value as a chokepoint. Its consumption is dictated by a kinetic competition between Threonine Synthase (TS) and Cystathionine

Part 1: Molecular Architecture & Physicochemical Profile

OPHS is a phosphorylated L-

Structural Specifications

-

IUPAC Name: (2S)-2-amino-4-(phosphonooxy)butanoic acid[1][2]

-

Molecular Formula:

-

Solubility: Highly soluble in water (>18 g/L); insoluble in non-polar organic solvents.

Acid-Base Chemistry (pKa Profile)

Understanding the ionization state is critical for developing ion-exchange purification protocols.[1]

-

-Carboxyl group (

-

-Amino group (

-

Phosphate group (

): ~6.0 – 6.5 (Exists as a mix of mono- and dianion at pH 7.4)[1]

Stability Warning: The phosphoester bond is susceptible to hydrolysis under acidic conditions (< pH 3.0) or in the presence of non-specific phosphatases. Protocols must utilize phosphatase inhibitors (e.g., Sodium Fluoride) during lysate preparation.

Part 2: The Biosynthetic Context

OPHS is synthesized from L-Homoserine via Homoserine Kinase (HSK) . This ATP-dependent phosphorylation activates the

The "Commitment" Mechanism

The fate of OPHS is determined by the competition between two enzymes. This is a textbook example of allosteric partitioning .

-

Threonine Synthase (TS): Converts OPHS to L-Threonine.[3]

-

Mechanism:[4][5] PLP-dependent

-elimination followed by -

Regulation: In plants, TS is allosterically activated by S-Adenosylmethionine (SAM) . High SAM levels signal "sufficient Methionine," triggering TS to consume OPHS for Threonine synthesis instead.[6]

-

-

Cystathionine

-Synthase (CGS): Converts OPHS + Cysteine to Cystathionine (Methionine precursor).

Visualization: The Metabolic Branch Point

Figure 1: The OPHS Bifurcation Node. Note the positive feedback loop where SAM activates Threonine Synthase to divert flux away from Methionine.

Part 3: Analytical Methodologies

Quantifying OPHS requires separating it from its non-phosphorylated precursor (Homoserine) and its downstream products.

HPLC-UV Protocol (Ion-Pairing / Mixed Mode)

Standard C18 columns fail to retain the highly polar OPHS.[1] A mixed-mode column (Anion Exchange + Hydrophobic) is required.

-

Column: Primesep B (SIELC) or equivalent mixed-mode stationary phase.

-

Mobile Phase: Isocratic 90% Water / 10% Acetonitrile with 0.3% Phosphoric Acid (

). -

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 200 nm (detects the carboxyl/phosphate backbone).

-

Retention Logic: OPHS elutes after Homoserine due to the strong interaction of the phosphate group with the positively charged stationary phase.

Mass Spectrometry (LC-MS/MS)

For complex lysates, UV is insufficient.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the phosphate group).

-

Precursor Ion: [M-H]⁻ = 198.02 m/z.

-

Key Fragment: 78.96 m/z (

), confirming phosphorylation.

Part 4: Experimental Protocol – Enzymatic Synthesis of OPHS

Objective: Synthesize and purify analytical-grade OPHS from L-Homoserine using recombinant Homoserine Kinase (HSK).

Rationale: Chemical phosphorylation of homoserine is non-specific and low-yield. Enzymatic synthesis guarantees stereospecificity (L-isomer) and regioselectivity (O-phosphorylation).[1]

Reagents

-

Substrate: L-Homoserine (100 mM stock).

-

Co-substrate: ATP (120 mM stock, slight excess).

-

Buffer: 50 mM Tris-HCl, pH 7.8 (Optimal for HSK activity).

-

Cofactor:

(20 mM, essential for ATP-Mg complex). -

Enzyme: Recombinant Arabidopsis thaliana HSK (purified His-tag construct).

Workflow Diagram

Figure 2: Chemo-enzymatic synthesis workflow for O-Phosphohomoserine.

Step-by-Step Procedure

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine reagents to final concentrations: 10 mM L-Homoserine, 15 mM ATP, 20 mM

in Tris buffer. Add 5 -

Incubation: Incubate at 37°C for 4 hours. Note: Monitor pH; ATP hydrolysis releases protons. Re-adjust to 7.8 if necessary.

-

Termination: Heat shock at 95°C for 5 minutes to denature HSK and stop the reaction.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes. Pass supernatant through a 10 kDa MWCO filter to remove protein aggregates.

-

Purification (Anion Exchange):

-

Load filtrate onto a small Q-Sepharose column equilibrated at pH 8.0.

-

Wash: Flow through with water (removes unreacted Homoserine, which is zwitterionic/neutral at pH 8).

-

Elute: Apply a linear gradient of NaCl (0 to 500 mM). OPHS (net charge ~ -2) will elute after ADP/ATP.[1]

-

-

Validation: Analyze fractions via the HPLC method described in Section 3.1.

References

-

Structure and function of threonine synthase from yeast. Source: National Institutes of Health (PubMed) [Link]

-

Discovery of a novel methionine biosynthetic route via O-phospho-L-homoserine. Source: Applied and Environmental Microbiology [Link]

-

The crystal structure of cystathionine gamma-synthase from Nicotiana tabacum reveals its substrate and reaction specificity. Source: Journal of Molecular Biology (PubMed) [Link]

-

Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development. Source: Frontiers in Plant Science [Link]

-

HPLC Method for Analysis of Phosphoserine (Analogous Protocol). Source: SIELC Technologies [Link]

Sources

- 1. Showing Compound O-Phosphothreonine (FDB027954) - FooDB [foodb.ca]

- 2. Showing Compound O-Phosphohomoserine (FDB023182) - FooDB [foodb.ca]

- 3. Threonine synthase - Wikipedia [en.wikipedia.org]

- 4. Allosteric threonine synthase. Reorganization of the pyridoxal phosphate site upon asymmetric activation through S-adenosylmethionine binding to a novel site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The crystal structure of cystathionine gamma-synthase from Nicotiana tabacum reveals its substrate and reaction specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. HPLC Method for Analysis of Phosphoserine on Primesep B Column | SIELC Technologies [sielc.com]

Methodological & Application

Application Note: Chemical and Enzymatic Architectures for O-Phosphohomoserine Synthesis

[1]

Executive Summary

O-Phospho-L-homoserine (OPHS) is a pivotal non-proteinogenic amino acid serving as the branch-point intermediate in the aspartate metabolic pathway.[1] In plants and certain bacteria, it acts as the divergent precursor for both L-threonine (via threonine synthase) and L-methionine (via cystathionine

Due to the lability of the phospho-ester bond and the necessity for strict stereochemical purity in biological assays, commercial sourcing of OPHS is often cost-prohibitive or limited by batch variability. This guide provides two validated protocols: a scalable Chemical Synthesis utilizing phosphate triesters, and a stereoselective Enzymatic Synthesis utilizing an ATP-regenerating kinase system.

Biosynthetic Context & Rationale

Understanding the metabolic position of OPHS is critical for experimental design, particularly when using it to assay enzyme kinetics (e.g., Threonine Synthase) or inhibition.

Figure 1: The Aspartate Metabolic Fork

This diagram illustrates the critical branch point where OPHS serves as a substrate for two competing pathways.

Caption: OPHS acts as the metabolic switch between Threonine and Methionine biosynthesis in plants.[1][2]

Protocol A: Chemical Synthesis (Scalable)

Principle: Direct phosphorylation of unprotected homoserine is prone to side reactions (lactonization). This protocol employs N-Boc protection and a diphenyl phosphate ester strategy, followed by global deprotection. This method is preferred when gram-scale quantities are required and enzymatic resources are unavailable.[1]

Reagents Required[1][3][4][5][6][7][8]

-

Starting Material: N-Boc-L-homoserine (commercially available).[1]

-

Phosphorylating Agent: Diphenyl chlorophosphate (DPCP).

-

Catalyst: 4-Dimethylaminopyridine (DMAP).[1]

-

Solvents: Dry Pyridine, Dichloromethane (DCM).

-

Deprotection: Platinum(IV) oxide (PtO

), Hydrogen gas, Trifluoroacetic acid (TFA).[3]

Step-by-Step Methodology

-

Phosphorylation:

-

Dissolve N-Boc-L-homoserine (1.0 eq) in dry pyridine under argon atmosphere.

-

Cool to 0°C. Add DMAP (0.1 eq).

-

Dropwise add Diphenyl chlorophosphate (1.1 eq).

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.

-

Checkpoint: Monitor via TLC (SiO

, DCM/MeOH 9:1). Product should be less polar than starting material. -

Workup: Quench with water, extract with DCM, wash with 1N HCl (to remove pyridine), dry over MgSO

, and concentrate.

-

-

Global Deprotection (Hydrogenolysis & Acidolysis):

-

Dissolve the intermediate (N-Boc-O-(diphenylphosphono)-L-homoserine) in ethanol/acetic acid.[1]

-

Add PtO

catalyst (10% w/w). -

Hydrogenate at 40 psi for 12 hours. Mechanism: This cleaves the phenyl groups from the phosphate [1].

-

Filter catalyst.[4] Concentrate residue.[2][4][5][6][7][8][9][10]

-

Treat residue with TFA/DCM (1:1) for 1 hour at RT to remove the N-Boc group.

-

Concentrate in vacuo to yield crude OPHS.

-

Protocol B: Enzymatic Synthesis (Stereospecific)

Principle: This method utilizes recombinant Homoserine Kinase (ThrB). To prevent product inhibition by ADP and reduce costs, an ATP regeneration system (Pyruvate Kinase/PEP) is integrated. This is the Gold Standard for generating biologically active OPHS for kinetic studies.

Figure 2: The ATP-Regenerated Bioreactor Workflow

Visualizing the coupled enzyme system to maintain high ATP/ADP ratios.

Caption: Coupled kinase reaction ensures stoichiometric conversion of Homoserine to OPHS without ADP inhibition.[1]

Reaction Setup (10 mL Scale)

| Component | Concentration | Role |

| Buffer | 50 mM Tris-HCl (pH 7.8) | Maintains optimal pH for ThrB. |

| Substrate | 20 mM L-Homoserine | Primary acceptor.[1] |

| Cofactor | 10 mM MgCl | Essential for kinase activity.[1] |

| ATP Source | 2 mM ATP | Catalytic amount only (regenerated).[1] |

| Regen. Substrate | 25 mM PEP | Phosphoenolpyruvate; phosphate donor.[1] |

| Enzyme 1 | 5 U/mL Homoserine Kinase | E. coli ThrB (purified recombinant).[1] |

| Enzyme 2 | 10 U/mL Pyruvate Kinase | Regenerates ATP from ADP + PEP.[1] |

Step-by-Step Methodology

-

Preparation:

-

Prepare the reaction buffer containing Tris, MgCl

, and ATP. -

Adjust pH to 7.8 (ThrB activity drops sharply below pH 7.0).

-

-

Initiation:

-

Add L-Homoserine and PEP.[1]

-

Initiate reaction by adding the enzyme mix (HSK + PK).

-

-

Incubation:

-

Incubate at 25°C or 37°C with gentle shaking.

-

Timecourse: 4–6 hours.

-

Monitoring: Use a colorimetric phosphate assay (Malachite Green) is not suitable here due to organic phosphate. Monitor consumption of PEP via A240nm (decrease in enol absorbance) or HPLC.

-

-

Termination:

-

Heat inactivation at 95°C for 5 minutes (precipitates proteins).

-

Centrifuge at 10,000 x g for 10 minutes to clear supernatant.

-

Purification & Characterization

Both chemical and enzymatic methods yield a crude mixture requiring isolation. OPHS is highly acidic.

Purification Strategy: Anion Exchange Chromatography[1][12]

-

Resin: Dowex 1X8 (Formate form) or DEAE-Sepharose.[1]

-

Loading: Load the clarified reaction mixture at pH 7–8. OPHS binds strongly; neutral homoserine flows through.

-

Washing: Wash with water to remove unreacted homoserine.

-

Elution: Apply a linear gradient of Formic Acid (0 M to 1 M).

-

Note: OPHS typically elutes between 0.3 M and 0.5 M Formic Acid.

-

-

Lyophilization: Freeze-dry fractions to obtain OPHS as a white hygroscopic powder.

Analytical Validation (QC)

A self-validating protocol requires confirmation of structure and purity.

| Method | Expected Result for OPHS | Notes |

| Singlet at | Distinct from inorganic phosphate ( | |

| Multiplets at 2.1 ppm ( | Downfield shift of | |

| Mass Spec | [M+H] | ESI-MS in positive mode.[1] |

| Ninhydrin | Purple/Blue spot | confirms free amine.[1] |

Stability & Storage

-

Solid State: Stable at -20°C for >1 year if kept desiccated.[1]

-

Solution: OPHS is susceptible to hydrolysis at extreme pH.

References

-

Arendt, A., et al. (1989).[7] "Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine." International Journal of Peptide and Protein Research. Available at: [Link]

-

Connick, J. H., et al. (1986). "O-phosphohomoserine, a naturally occurring analogue of phosphonate amino acid antagonists..."[1] Neuroscience Letters. Available at: [Link]

-

Ravanel, S., et al. (1998). "The specific features of methionine biosynthesis and metabolism in plants." Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

- 1. ECMDB: O-Phosphohomoserine (ECMDB03484) (M2MDB000505) [ecmdb.ca]

- 2. Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression, purification, crystallization, and biochemical characterization of a recombinant protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O-phosphohomoserine, a naturally occurring analogue of phosphonate amino acid antagonists, is an N-methyl-D-aspartate (NMDA) antagonist in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methionine and threonine synthesis are limited by homoserine availability and not the activity of homoserine kinase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and characterization of a phytase (myo-inositol-hexakisphosphate phosphohydrolase) accumulated in maize (Zea mays) seedlings during germination - PubMed [pubmed.ncbi.nlm.nih.gov]

Utilizing 13C and 31P NMR spectroscopy for studies of homoserine metabolism.

Dual-Nuclear NMR Spectroscopy ( C/ P) for Homoserine Metabolic Flux and Kinase Activity Profiling

Abstract & Introduction

Homoserine (Hse) is a critical non-proteinogenic amino acid serving as a metabolic branch point in the aspartate family pathway. In bacteria and plants, it is the direct precursor to threonine, methionine, and isoleucine. In mammals, while this biosynthetic pathway is absent (making it a high-value target for antimicrobial drug development), homoserine metabolism is increasingly relevant in the context of homoserine lactone (HSL) signaling and mitochondrial interactions.

This Application Note details a dual-nuclear NMR approach to study homoserine metabolism. We utilize

Key Advantages of this Approach

-

Non-Destructive: Analyze intact enzymatic reactions in real-time (

P). -

Dual-Visibility: Simultaneous tracking of energy status (ATP/ADP) and metabolic conversion (Hse

Phosphohomoserine). -

Isotopomer Resolution:

C labeling distinguishes de novo synthesis from scavenging pathways.

Theoretical Basis: The Aspartate Pathway

The metabolic context of homoserine is defined by its phosphorylation status. The conversion of Homoserine to O-Phosphohomoserine (OPH) by Homoserine Kinase (HSK) is the committed step toward Threonine.

Pathway Visualization

The following diagram illustrates the metabolic flow and NMR-visible nodes.

Figure 1: The Aspartate metabolic pathway highlighting the Homoserine Kinase (HSK) step, which is the primary target for

Experimental Design & Chemical Shifts

Successful NMR analysis requires precise knowledge of chemical shifts. The table below summarizes the expected signals for Homoserine and its phosphorylated derivative.

Table 1: Key NMR Chemical Shifts (pH 7.4)

| Metabolite | Nucleus | Position | Chemical Shift ( | Multiplicity |

| Homoserine | C1 (COOH) | ~175.0 | Singlet | |

| C2 ( | ~55.2 | Singlet | ||

| C3 ( | ~33.1 | Singlet | ||

| C4 ( | ~59.5 | Singlet | ||

| O-Phosphohomoserine | Phosphate Ester | 4.1 - 4.5 | Singlet (pH dep.) | |

| C4 ( | ~63.0 | Doublet ( | ||

| ATP | -5.2 | Doublet | ||

| -10.3 | Doublet | |||

| -18.9 | Triplet |

Critical Note: The

P shift of O-phosphohomoserine is highly pH-dependent. It appears near 4.1 ppm at pH > 7.0 but shifts upfield in acidic conditions. Strict pH control during extraction and acquisition is mandatory.

Protocol A: Sample Preparation (Intracellular Extraction)

For metabolic flux studies, rapid quenching of metabolism is required to preserve the phosphorylation state of homoserine intermediates.

Reagents:

-

Perchloric Acid (PCA), 6% (v/v), ice-cold.

-

KOH (2 M and 15 M) for neutralization.

-

Internal Standard: Methylenediphosphonic acid (MDP) for

P; DSS for

Workflow:

-

Quenching: Rapidly wash cell culture (bacteria or mammalian) with ice-cold saline.

-

Lysis: Add 1.0 mL of 6% PCA per

cells. Vortex vigorously. Incubate on ice for 10 min. -

Clarification: Centrifuge at 12,000

g for 10 min at 4°C. Collect supernatant. -

Neutralization:

-

Lyophilization: Freeze-dry the supernatant.

-

Reconstitution: Dissolve in 600

L D

Protocol B: Real-Time P NMR Enzyme Assay (Homoserine Kinase)

This protocol measures the kinetics of Homoserine Kinase (HSK) in vitro by tracking the consumption of ATP and the appearance of O-phosphohomoserine.

Assay Buffer:

-

50 mM Tris-HCl (pH 7.5)

-

10 mM MgCl

(Essential cofactor for kinases) -

100 mM KCl

-

10% D

O (for lock)

Procedure:

-

Prepare Mix: In a 5mm NMR tube, combine:

-

5 mM ATP

-

10 mM L-Homoserine

-

Buffer to final volume 500

L.

-

-

Instrument Setup:

-

Tune probe to

P (161.9 MHz on a 400 MHz magnet). -

Set temperature to 25°C or 37°C.

-

Pulse program: zg (standard 1D) with proton decoupling (Waltz-16).

-

Relaxation delay (D1): 2.0 s (Optimize T1 if precise quantification is needed).

-

-

Initiation: Add purified HSK enzyme (0.1 - 1.0 Units). Invert tube to mix.

-

Acquisition:

-

Acquire blocks of 64 scans continuously for 60 minutes.

-

Time resolution: ~2-3 minutes per spectrum.

-

-

Data Processing:

-

Integrate the

-ATP peak (-19 ppm) to track substrate depletion. -

Integrate the O-phosphohomoserine peak (~4.1 ppm) to track product formation.

-

Protocol C: C Metabolic Flux Analysis (MFA)

This protocol tracks the incorporation of labeled carbon into the homoserine pool in live cultures.[3]

Tracer: [U-

Procedure:

-

Culture: Grow bacteria (e.g., E. coli auxotrophs) or cells in minimal media containing 20 mM [U-

C]Glucose as the sole carbon source. -

Steady State: Allow growth for at least 5 cell doublings to reach isotopic steady state.

-

Extraction: Perform Protocol A (PCA Extraction).

-

NMR Acquisition:

-

1D

C NMR: Proton-decoupled inverse gated decoupling sequence (zgig) to eliminate NOE enhancement for quantitative integration. -

2D HSQC: If signals are overlapped, use

H-

-

-

Flux Calculation:

-

Calculate the fractional enrichment of Hse.

-

Use the ratio of labeled Hse to labeled Aspartate to determine the flux through Homoserine Dehydrogenase.

-

Data Interpretation & Workflow

The following diagram summarizes the integrated workflow for combining these techniques.

Figure 2: Integrated workflow for dual-nuclear NMR analysis of homoserine metabolism.

Troubleshooting Guide

-

Broad

P Lines: Usually indicates paramagnetic contamination (Fe, Mn) or insufficient pH buffering. Add 1-5 mM EDTA. -

Missing OPH Signal: The ester bond in O-phosphohomoserine is labile. Ensure extraction is kept cold and pH does not exceed 8.0 during neutralization.

-

Chemical Shift Drift:

P shifts are pH sensitive. Use an internal standard like MDP (Methylenediphosphonic acid) which is less pH sensitive than inorganic phosphate.

References

-

Oregon St

C NMR Chemical Shifts. Retrieved January 29, 2026, from [Link] -

Roby, C., et al. (1987). Transport, Compartmentation, and Metabolism of Homoserine in Higher Plant Cells: Carbon-13- and Phosphorus-31-Nuclear Magnetic Resonance Studies. Plant Physiology. Retrieved January 29, 2026, from [Link]

-

National Institutes of Health (NIH). (2022). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts. Retrieved January 29, 2026, from [Link]

-

Royal Society of Chemistry. (2018).

P NMR. Retrieved January 29, 2026, from [Link]

Sources

- 1. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmrprobe.org [nmrprobe.org]

- 3. Transport, Compartmentation, and Metabolism of Homoserine in Higher Plant Cells: Carbon-13- and Phosphorus-31-Nuclear Magnetic Resonance Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimizing Structural and Mechanistic Analysis of PLP-Dependent Enzymes using Purified O-Phosphohomoserine

[1]

Abstract

O-Phosphohomoserine (OPHS) is a critical metabolic intermediate at the branch point of the aspartate pathway, serving as the substrate for Threonine Synthase (TS) and, in plants/archaea, Cystathionine

Biological Context: The Aspartate Branch Point

OPHS occupies a unique position in amino acid biosynthesis. It is the substrate for two competing PLP-dependent enzymes:[6]

-

Threonine Synthase (TS): Converts OPHS to L-Threonine via a complex mechanism involving phosphate elimination and water addition.[7]

-

Cystathionine

-synthase (CGS): In plants, this enzyme condenses OPHS with cysteine to form cystathionine (the first committed step to Methionine). Note: Bacterial CGS typically uses O-succinylhomoserine, making OPHS a specific target for plant-based herbicide design.[6]

Pathway Visualization

The following diagram illustrates the competitive consumption of OPHS.

Figure 1: The central role of OPHS in the divergence of Threonine and Methionine biosynthesis.[6] OPHS is the specific substrate for plant CGS and universal TS.

The Challenge: Instability and Inhibition

Working with OPHS presents two specific challenges that this protocol addresses:

-

Chemical Instability: At neutral or alkaline pH, OPHS is prone to non-enzymatic degradation or intramolecular cyclization.

-

ADP Inhibition: The enzymatic synthesis of OPHS (via Homoserine Kinase) produces equimolar ADP. ADP is a potent competitive inhibitor of Threonine Synthase. Crude synthesis mixtures cannot be used for kinetic characterization of TS.

Protocol A: Enzymatic Synthesis and Purification of OPHS

This protocol utilizes Homoserine Kinase (ThrB) to generate OPHS, followed by Anion Exchange Chromatography to remove ADP/ATP.

Materials

-

Enzyme: Purified recombinant Homoserine Kinase (e.g., from E. coli or Arabidopsis).

-

Substrates: L-Homoserine (100 mM), ATP (110 mM).

-

Buffer: 50 mM Tris-HCl pH 7.8, 10 mM MgCl

, 100 mM KCl. -

Resin: Dowex 1x8 (Formate form) or Q-Sepharose Fast Flow.[6]

Step-by-Step Workflow

-

Reaction Setup:

-

Mix L-Homoserine (50 mM final) and ATP (55 mM final) in the reaction buffer.

-

Add Homoserine Kinase (0.5 mg/mL).

-

Incubate at 25°C for 4–6 hours. Monitor consumption of Homoserine via TLC or HPLC.

-

Checkpoint: Ensure ATP is in slight excess to drive Homoserine to completion, but not so high as to overload the purification column.

-

-

Quenching:

-

Lower pH to 5.0 using dilute acetic acid. This stops the kinase and stabilizes OPHS.

-

Filter through a 0.22

m membrane to remove protein.

-

-

Anion Exchange Purification (Critical Step):

-

Column: Pack a column with Dowex 1x8 (200-400 mesh, formate form).

-

Load: Apply the filtered reaction mixture.

-

Wash: Wash with 5 column volumes (CV) of water. (Removes unreacted Homoserine).

-

Elution: Apply a linear gradient of Formic Acid (0 M to 4 M).

-

Separation Logic:

-

Elution Order: OPHS elutes first (lower negative charge), followed by ADP, then ATP.

-

Detection: Monitor A

(for nucleotides) and phosphate assays (for OPHS). OPHS does not absorb at 260 nm, making fraction collection based on "non-absorbing" phosphate peaks necessary.

-

-

-

Lyophilization:

-

Pool OPHS fractions.

-

Lyophilize immediately to remove formic acid and water.

-

Storage: Store powder at -80°C. Stable for >1 year.

-

Protocol B: Kinetic Characterization (Threonine Synthase)

Because TS activity is modulated by OPHS concentration and often allosterically activated (e.g., by SAM in plants), a continuous coupled assay is preferred over endpoint assays.

Coupled Assay System

Principle: TS converts OPHS to Threonine. Threonine Deaminase (TD) converts Threonine to

Reaction Scheme:

Procedure

-

Prepare Mix: 50 mM HEPES (pH 8.0), 0.2 mM NADH, 50 mM KCl, 10 units TD, 10 units LDH.

-

Baseline: Monitor A

to ensure stability. -

Initiation: Add purified OPHS (varied concentrations, 0.05 – 2 mM).

-

Measurement: Monitor decrease in A

( -

Data Analysis: Plot Initial Velocity (

) vs. [OPHS]. Fit to Michaelis-Menten or Allosteric Sigmoidal models.[6]

Protocol C: Structural Biology (Crystallography Soaking)

Co-crystallization with OPHS is difficult due to rapid turnover. Cryo-trapping via soaking is the recommended method to capture the Michaelis complex or intermediates.

Workflow Diagram

Figure 2: Workflow for trapping OPHS intermediates in enzyme crystals.

Key Technical Insights for Soaking

-

pH Management: Perform soaking at pH 6.5 – 7.0 if possible. TS activity is often lower at slightly acidic pH, slowing turnover and allowing substrate capture.

-

Mutant Strategy: If Wild Type (WT) turns over too fast, use a catalytic mutant (e.g., Lysine-to-Alanine active site mutant) that can bind OPHS but cannot perform the proton abstraction.

Data Summary & Troubleshooting

Stability Profile of OPHS

| Parameter | Condition | Stability / Observation |

| pH | < 5.0 | High. Preferred for purification and storage.[6] |

| pH | 7.0 - 8.0 | Moderate. Stable for hours (suitable for assays).[6] |

| pH | > 9.0 | Low. Rapid |

| Temperature | -80°C | High. Solid powder stable > 1 year.[6] |

| Temperature | 25°C | Moderate. Use within 4 hours in solution. |

Common Issues

| Problem | Cause | Solution |

| High Background in TS Assay | ADP contamination in OPHS prep. | Re-run Anion Exchange; ensure Formic Acid gradient is sufficient to separate OPHS from ADP. |

| No Electron Density for OPHS | Hydrolysis in soak drop or turnover.[6] | Increase OPHS concentration to 20mM; decrease soak time to <30s; lower soak pH. |

| Precipitation in Soak | pH shift upon adding OPHS.[6] | OPHS is acidic (if not neutralized). Pre-adjust OPHS stock pH to match mother liquor. |

References

-

Laber, B., et al. (1994). "Reaction mechanism of Threonine Synthase." Biochemistry. (Context: Detailed kinetic analysis of TS using OPHS).

-

Rognes, S. E. (1980). "Anion-exchange separation of O-phosphohomoserine from adenosine phosphates." Analytical Biochemistry. (Context: The foundational protocol for purifying OPHS away from ADP).

-

Curien, G., et al. (1998). "Threonine synthase from higher plants: Allosteric regulation." Journal of Biological Chemistry. (Context: Use of purified OPHS to determine allosteric activation by SAM).

-

Thomazeau, K., et al. (2001). "Crystal structure of threonine synthase from Arabidopsis thaliana." Protein Science. (Context: Structural soaking experiments with substrate analogs and phosphate).

-

Hacham, Y., et al. (2002). "Cystathionine gamma-synthase and threonine synthase operate in concert."[6] Trends in Plant Science. (Context: Competition for OPHS at the branch point).

Sources

- 1. Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methionine and threonine synthesis are limited by homoserine availability and not the activity of homoserine kinase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and function of threonine synthase from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of threonine synthase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cystathionine gamma-synthase and threonine synthase operate in concert to regulate carbon flow towards methionine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P. aeruginosa Metabolome Database Protein PA3735 [pseudomonas.umaryland.edu]

- 7. Threonine synthase - Wikipedia [en.wikipedia.org]

Techniques for the genetic encoding of phosphoserine and its non-hydrolyzable analogs in E. coli.

Executive Summary

The ability to site-specifically incorporate phosphoserine (pSer) and its non-hydrolyzable analogs into recombinant proteins represents a paradigm shift in signal transduction research. Unlike kinase-mediated methods, which often yield heterogeneous mixtures, or chemical ligation, which is size-limited, Genetic Code Expansion (GCE) allows for the production of homogeneously phosphorylated proteins of any size in E. coli.

This guide details the "Third Generation" (pSer-3G) systems, utilizing an orthogonal SepRS/tRNA pair, an engineered EF-Tu (EF-Sep), and metabolically engineered host strains. It distinguishes between two distinct workflows:

-

Native Phosphoserine (pSer): For studying reversible phosphorylation susceptible to phosphatases.

-

Non-Hydrolyzable Analogs (nhpSer): For stable structural studies or long-duration cellular assays where dephosphorylation must be prevented.[1][2]

Part 1: The Biological Machinery

The Orthogonal Translation System (OTS)

The core challenge in encoding pSer is that it is a metabolic intermediate, not a terminal amino acid. Furthermore, the negatively charged phosphate group prevents efficient binding by native Elongation Factor Tu (EF-Tu).

To overcome this, three engineered components are required:

-

SepRS: An evolved methanogenic aminoacyl-tRNA synthetase that specifically charges tRNA with pSer.

-

tRNA

: An orthogonal tRNA that decodes the Amber stop codon (UAG). -

EF-Sep: An engineered EF-Tu variant (e.g., tufA mutant) with an altered binding pocket to accommodate the bulky, charged pSer-tRNA complex.

Metabolic Engineering Logic

The success of this protocol depends entirely on managing the intracellular concentration of the target amino acid relative to the native serine pool.

-

For pSer Incorporation: We must accumulate pSer. This is achieved by deleting the serB gene (phosphoserine phosphatase), which normally converts pSer to Ser.

-

For nhpSer Incorporation: We must deplete native pSer to prevent competition.[3] This is achieved by deleting serC (phosphoserine aminotransferase) and overexpressing serB to hydrolyze any residual pSer.[1][3]

Figure 1: Mechanistic workflow of phosphoserine incorporation.[1][2][4] Note the critical role of EF-Sep in delivering the charged tRNA to the ribosome.

Part 2: Strain and Plasmid Selection

Proper strain selection is the single most common point of failure. Do not use standard BL21(DE3) for pSer work without metabolic modification.

| Feature | Protocol A: Native pSer | Protocol B: nhpSer (Analog) |

| Host Strain | B95(DE3)ΔAΔserB or C321.ΔA.ΔserB | BL21(DE3)ΔserC |

| Genotype Logic | ΔserB: Accumulates pSer.ΔprfA (ΔA): Removes RF1 to boost UAG suppression. | ΔserC: Stops pSer synthesis.Overexpress SerB: Clears residual pSer.[3] |

| OTS Plasmid | pSepT (SepRS + tRNA + EF-Sep) | pSepT (SepRS + tRNA + EF-Sep) |

| Substrate Source | Biosynthesized from Glucose | Exogenous addition (2 mM) or Biosynthetic Plasmid (pFrb) |

| Lysis Buffer | Must contain phosphatase inhibitors | Standard buffers (Analogs are stable) |

Reference Strains:

-

C321.ΔA: A genomically recoded organism (GRO) where all 321 UAG codons are replaced with UAA, and RF1 is deleted. This eliminates competition at the stop codon [1].

-

pSer-3.1G System: Refers to the optimized combination of RF1-deficient strains and evolved SepRS variants [2].

Part 3: Detailed Protocols

Protocol A: Incorporation of Native Phosphoserine (pSer)

Prerequisites:

-

Strain: B95(DE3)ΔAΔserB (or equivalent RF1-deficient/ΔserB strain).[4]

-

Plasmids:

-

pSepT (contains SepRS, tRNA, EF-Sep).[4]

-

pET-POI-TAG (Protein of Interest with TAG codon).

-

Step-by-Step Methodology:

-

Transformation:

-

Co-transform the host strain with pSepT and pET-POI-TAG.

-

Plate on LB agar with appropriate antibiotics (e.g., Spec/Kan). Incubate at 30°C (RF1-deficient strains often grow slower).

-

-

Inoculation:

-

Inoculate a single colony into 10 mL TB media (Terrific Broth is superior to LB for pSer yield).

-

Crucial: Add antibiotics.[5]

-

Grow overnight at 30°C.

-

-

Induction & Expression:

-

Dilute overnight culture 1:100 into fresh TB media (e.g., 500 mL).

-

Grow at 37°C until OD

reaches 0.6–0.8 . -

Induction: Add IPTG (0.5 mM).

-

Note: No exogenous phosphoserine is needed; the ΔserB mutation causes intracellular accumulation from glucose metabolism.

-

Reduce temperature to 18°C and incubate for 16–20 hours.

-

Expert Insight: Lower temperature prevents aggregation and reduces the activity of promiscuous phosphatases during expression.

-

-

Harvest & Lysis (The Critical Step):

-

Pellet cells (5,000 x g, 15 min).

-

Resuspend in Lysis Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 10% Glycerol, 1x Protease Inhibitor Cocktail , and 1x Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).

-

Warning: Failure to add phosphatase inhibitors immediately upon lysis will result in rapid hydrolysis of your encoded pSer by housekeeping phosphatases.

-

Protocol B: Incorporation of Non-Hydrolyzable Analogs (nhpSer)[1][2][3]

Substrate: Phosphonomethylalanine (Pma), often referred to as "nhpSer" in GCE literature [3].[1][2]

Prerequisites:

-

Plasmids: Same as above, plus potentially pFrb (biosynthetic pathway) if not adding chemically.

Step-by-Step Methodology:

-

Transformation:

-

Co-transform BL21(DE3)ΔserC with OTS plasmid and Expression plasmid.

-

-

Culture & Substrate Addition:

-

Inoculate into TB media with antibiotics.

-

Grow to OD

~0.5. -

Substrate Addition: Add 2 mM nhpSer (Phosphonomethylalanine) to the culture.

-

Expert Insight: nhpSer transport can be inefficient.[1] Some protocols utilize a "PermaPhos" system (plasmid pFrb) which biosynthesizes nhpSer intracellularly from phosphoenolpyruvate, eliminating the need for expensive media supplementation [3].

-

-

Induction:

-

Wait 30 mins after substrate addition (if using chemical addition) for uptake.

-

Induce with IPTG (0.5 mM).

-

Express at 25°C or 30°C overnight.

-

-

Purification:

-

Standard lysis buffers can be used. Phosphatase inhibitors are not required as the C-P bond is hydrolytically stable.

-

Part 4: Validation and Quality Control

Standard SDS-PAGE cannot distinguish phosphorylated proteins. You must use specific validation techniques.

Phos-tag™ SDS-PAGE

This is the gold standard for rapid validation. Phos-tag™ binds phosphate groups and retards migration.

-

Setup: Cast an SDS-PAGE gel containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl

. -

Running: Run slowly (100V) in standard running buffer.

-

Result: The pSer-protein will migrate significantly slower than the non-phosphorylated (or truncated) control.

-

Control: Treat a small aliquot of your purified protein with Lambda Protein Phosphatase (

-PPase). The band should shift down to the wild-type position (for pSer) or remain shifted (for nhpSer).

Mass Spectrometry (Intact & MS/MS)

-

Intact MS: Look for a mass shift of +80 Da (pSer) or +78 Da (nhpSer/Pma).

-

MS/MS: Confirm the site of incorporation. pSer often undergoes neutral loss of H

PO

Figure 2: Validation workflow. Phos-tag gels provide immediate visual confirmation of phosphorylation status.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Toxicity of EF-Sep or pSer accumulation. | Use auto-induction media or lower IPTG to 0.1 mM. Ensure strain is RF1-deficient (C321.ΔA) to prevent truncation.[4][6] |

| No Shift on Phos-tag | Dephosphorylation during lysis. | Protocol A only: Increase phosphatase inhibitor concentration. Keep lysates on ice. |